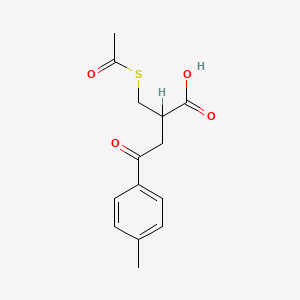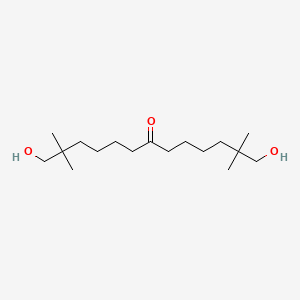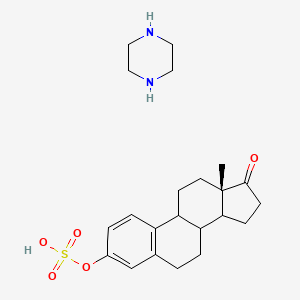
Estropipate
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L’estropipate est synthétisé en combinant le sulfate d’œstrone avec la pipérazine. Le procédé consiste à solubiliser l’œstrone sous forme de sulfate et à la stabiliser avec de la pipérazine . Les conditions réactionnelles incluent généralement l’utilisation de méthanol de qualité spectroscopique et la sonication pour obtenir une solution complète .
Méthodes de production industrielle : En milieu industriel, l’this compound est produit en pesant et en mélangeant avec précision les composants, suivis d’une analyse chromatographique pour garantir la pureté et la constance. La phase mobile utilisée dans le système chromatographique comprend du dihydrogénophosphate de potassium et de l’acétonitrile . Le produit final est conservé dans des récipients étanches pour maintenir sa stabilité .
Analyse Des Réactions Chimiques
Types de réactions : L’estropipate subit une hydrolyse dans l’organisme pour former de l’œstrone, qui peut ensuite être transformée en estradiol par l’enzyme 17β-hydroxystéroïde déshydrogénase . Cette transformation est cruciale pour son activité œstrogénique.
Réactifs et conditions courants : L’hydrolyse de l’this compound implique l’eau et l’activité enzymatique dans l’organisme. La transformation en estradiol nécessite la présence de 17β-hydroxystéroïde déshydrogénase .
Principaux produits formés : Les principaux produits formés par les réactions de l’this compound sont l’œstrone et l’estradiol, qui sont tous deux des œstrogènes actifs qui exercent leurs effets sur les récepteurs des œstrogènes .
4. Applications de la recherche scientifique
L’this compound a plusieurs applications de recherche scientifique, notamment :
Applications De Recherche Scientifique
Estropipate has several scientific research applications, including:
Mécanisme D'action
L’estropipate agit comme un promédicament de l’œstrone et de l’estradiol. Une fois ingéré, il est hydrolysé en œstrone, qui peut ensuite être convertie en estradiol. Ces œstrogènes se lient aux récepteurs des œstrogènes dans divers tissus, modulant la sécrétion hypophysaire des gonadotropines telles que l’hormone lutéinisante et l’hormone folliculostimulante par un mécanisme de rétroaction négative . Cette régulation contribue à soulager les symptômes de la ménopause et à maintenir la densité osseuse .
Composés similaires :
Œstrone : Un œstrogène naturel qui est également utilisé dans le traitement hormonal substitutif.
Estradiol : L’œstrogène le plus puissant, couramment utilisé dans divers médicaments œstrogéniques.
Œstrogènes conjugués : Un mélange de composés œstrogéniques utilisés dans le traitement hormonal substitutif.
Unicité de l’this compound : L’this compound est unique dans sa formulation en tant que sulfate d’œstrone stabilisé à la pipérazine, ce qui améliore sa solubilité et sa stabilité pour l’administration orale . Cela en fait une option précieuse pour le traitement hormonal substitutif, en particulier pour les personnes qui ont besoin d’un composé œstrogénique stable et efficace .
Comparaison Avec Des Composés Similaires
Estrone: A naturally occurring estrogen that is also used in hormone replacement therapy.
Estradiol: The most potent estrogen, commonly used in various estrogenic medications.
Conjugated Estrogens: A mixture of estrogenic compounds used in hormone replacement therapy.
Uniqueness of Estropipate: this compound is unique in its formulation as a piperazine-stabilized estrone sulfate, which enhances its solubility and stability for oral administration . This makes it a valuable option for hormone replacement therapy, particularly for individuals who require a stable and effective estrogenic compound .
Propriétés
IUPAC Name |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5S.C4H10N2/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;1-2-6-4-3-5-1/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);5-6H,1-4H2/t14-,15-,16+,18+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEQBCVBILBTEP-ZFINNJDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.C1CNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.C1CNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023005 | |
| Record name | Estropipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7280-37-7 | |
| Record name | Ogen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7280-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estropipate [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007280377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estropipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estra-1,3,5(10)-trien-17-one 3-sulphate, compound with piperazine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTROPIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVI38UY019 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


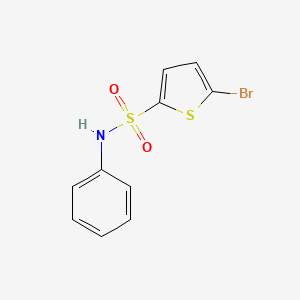
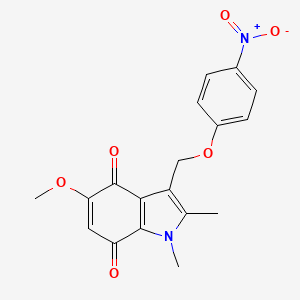
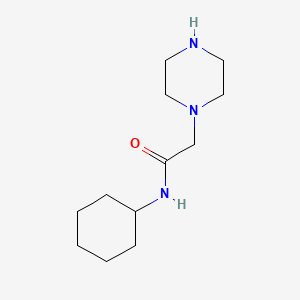
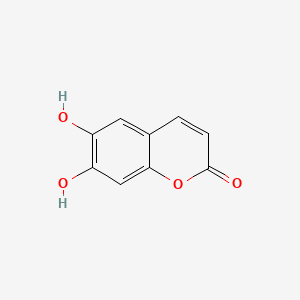
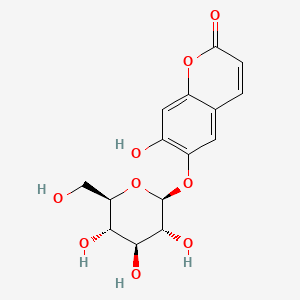


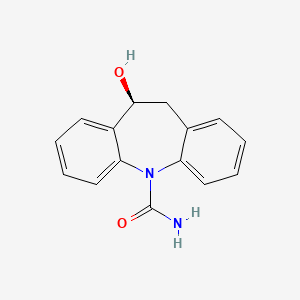
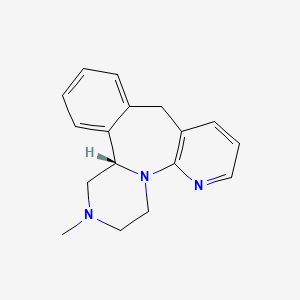

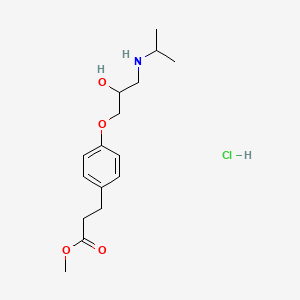
![sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide](/img/structure/B1671259.png)
